Methyl 2-amino-4-sulfanylbutanoate
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Overview
Description
Methyl 2-amino-4-sulfanylbutanoate: is an organic compound with the molecular formula C6H13NO2S It is a derivative of butanoic acid, featuring an amino group at the second position and a sulfanyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-sulfanylbutanoate typically involves the esterification of 2-amino-4-sulfanylbutanoic acid. One common method includes the reaction of 2-amino-4-sulfanylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-sulfanylbutanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-4-sulfanylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amino acids and their derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those targeting metabolic pathways involving sulfur-containing amino acids.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which Methyl 2-amino-4-sulfanylbutanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes that recognize amino acid derivatives, potentially inhibiting or modifying their activity. The sulfanyl group can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
2-amino-4-sulfanylbutanoic acid: The parent compound, differing only by the absence of the methyl ester group.
Methyl 2-amino-4-methylsulfanylbutanoate: A similar compound where the sulfanyl group is replaced by a methylsulfanyl group.
Methyl 2-amino-4-hydroxybutanoate: A compound with a hydroxyl group instead of a sulfanyl group.
Uniqueness: Methyl 2-amino-4-sulfanylbutanoate is unique due to the presence of both an amino group and a sulfanyl group, which allows for a wide range of chemical reactions and applications. Its ability to undergo oxidation and reduction reactions makes it particularly versatile in synthetic chemistry and biological studies.
Properties
IUPAC Name |
methyl 2-amino-4-sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-8-5(7)4(6)2-3-9/h4,9H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBQMUGQGMBCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCS)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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